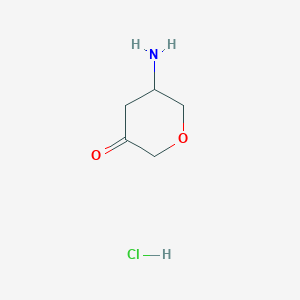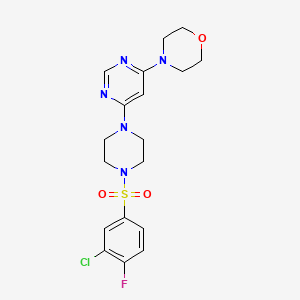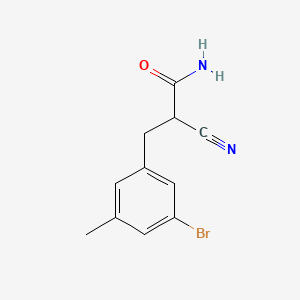
5-Aminooxan-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-Aminooxan-3-one (the base compound) involves a five-membered ring with an amine group and a carbonyl group . The hydrochloride form would involve an additional chloride ion. The exact 3D structure would need to be determined using appropriate analytical techniques.Physical and Chemical Properties Analysis
5-Aminooxan-3-one has a density of 1.1±0.1 g/cm^3, a boiling point of 225.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 28.3±0.3 cm^3, a polar surface area of 52 Å^2, and a molar volume of 101.6±3.0 cm^3 . The hydrochloride form would have slightly different properties.Applications De Recherche Scientifique
Chiral Building Blocks in Synthesis
5-Aminooxan-3-one hydrochloride is used as a chiral building block in the synthesis of complex molecules. For instance, it has been utilized in the preparation of δ-sugar amino acids, such as (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid. This compound is interesting for its potential in the development of new peptidomimetics, which are molecules that mimic the biological activity of peptides. These peptidomimetics can have conformationally restricted structures due to the presence of a tetrahydrofurane ring, offering unique structural and functional properties for various applications in drug design and development (Defant et al., 2011).
Synthesis of Novel Chemical Entities
The compound has also been involved in the synthesis of various novel chemical entities with potential therapeutic applications. For example, new benzimidazole derivatives have been synthesized, acting as 5-HT3 receptor antagonists, which are used therapeutically for their antiemetic properties and potential use in psychiatric disorders (Pascual et al., 2003). Similarly, other derivatives like 2-amino-5-hydroxyindole-3-carboxylates have been developed as potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammation and allergic reactions, highlighting the compound's role in the development of anti-inflammatory therapeutics (Karg et al., 2009).
Drug Carrier Systems
Moreover, this compound derivatives are used in the formulation of drug carrier systems. A study mentioned the development of chitosan–dextran sulfate hydrogels using a related compound, 5-aminosalicylic acid, as a model drug molecule. These hydrogels were studied for colon-specific drug delivery, demonstrating the compound's relevance in designing drug delivery systems detectable using magnetic resonance imaging (MRI) techniques (Saboktakin et al., 2010).
Antioxidant Activity
The compound's derivatives have also shown promising antioxidant activity. A study synthesized a series of 4-aminopyrazol-5-ol hydrochlorides, analogs of the antioxidant Edaravone, and evaluated their antioxidant activity, showing that these derivatives were effective and non-cytotoxic, suggesting their potential as therapeutic drug candidates for diseases associated with oxidative stress (Burgart et al., 2022).
Propriétés
IUPAC Name |
5-aminooxan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4H,1-3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPRFYBXNLTCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2597027.png)
![3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597029.png)

![N-isopropyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2597032.png)
![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)
![Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2597038.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597041.png)

![(5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2597043.png)

![2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2597045.png)
